molecular formula C16H12Cl2OS B13097679 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13097679
M. Wt: 323.2 g/mol
InChI Key: OMRMCCLIAPDECS-UHFFFAOYSA-N
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Description

2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 2,3-dichlorophenyl moiety through a 3-oxopropyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,3-dichlorobenzaldehyde with a thiol compound under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde group, followed by oxidation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different functional groups.

    3-(2,5-Dichlorophenyl)propanoic acid: Another compound with a dichlorophenyl group and a propanoic acid moiety.

Uniqueness

2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and dichlorophenyl groups, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

2-[3-(2,3-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-14-7-3-6-13(16(14)18)15(19)9-8-11-4-1-2-5-12(11)10-20/h1-7,10H,8-9H2

InChI Key

OMRMCCLIAPDECS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C=S

Origin of Product

United States

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